
(E)-4-(2-Nitrovinyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl is an organic compound with a nitrovinyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl can be synthesized through a nitroaldol condensation reaction. In this process, nitromethane is reacted with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like methanol at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (E)-4-(2-Nitrovinyl)-1,1’-biphenyl are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of (E)-4-(2-Nitrovinyl)-1,1’-biphenyl involves its interaction with molecular targets through its nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(2-Nitrovinyl)benzene: A simpler analog with similar reactivity but lacking the biphenyl structure.
4-[(E)-2-Nitrovinyl]benzoic acid: Contains a carboxylic acid group, offering different reactivity and applications.
1-Nitro-3-(2-Nitrovinyl)benzene: Another nitrovinyl compound with different substitution patterns on the aromatic ring
Uniqueness
(E)-4-(2-Nitrovinyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional sites for chemical modification and potential for diverse applications. Its combination of a nitrovinyl group with a biphenyl backbone makes it a versatile compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-[(E)-2-nitroethenyl]-4-phenylbenzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11H/b11-10+ |
Clé InChI |
PNCOIHRUXGOUFA-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




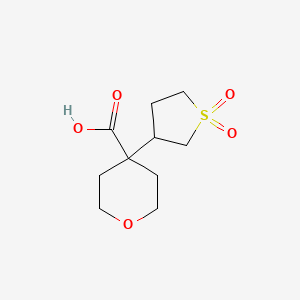
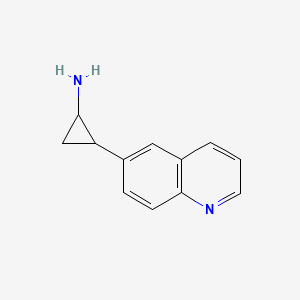
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)

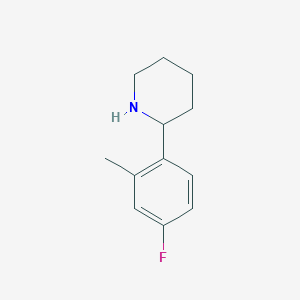
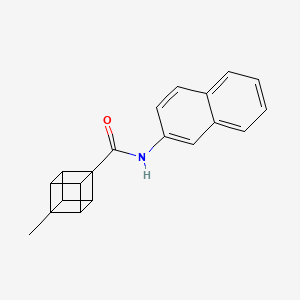
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)

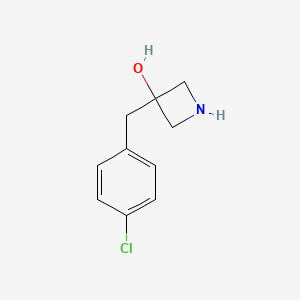
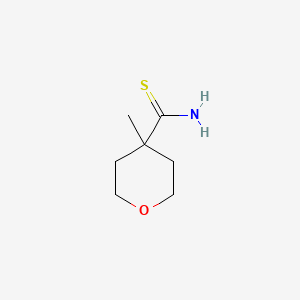
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)

